molecular formula C21H13N3O2 B4440649 3-phenyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,1-benzisoxazole

3-phenyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,1-benzisoxazole

Cat. No.: B4440649
M. Wt: 339.3 g/mol
InChI Key: TWYXMZNKLOOUCR-UHFFFAOYSA-N
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Description

3-phenyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,1-benzisoxazole, also known as PBDT, is a benzisoxazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound has been extensively studied for its ability to inhibit various enzymes and receptors in the human body, making it a promising candidate for the treatment of several diseases.

Scientific Research Applications

Synthesis and Biological Properties

The research conducted by Kamble, Latthe, and Badami (2007) explores the synthesis of bifunctional 3/4-[acetyl]phenylsydnone derivatives, leading to the creation of 3-[3/4-acetyl]phenyl-5-methyl-3H-[1,3,4]-oxadiazol-2-ones. This study demonstrates the antifungal activity of these compounds, which surpasses that of reference drugs used in the study (Kamble, Latthe, & Badami, 2007).

Antitubercular Agents

Joshi et al. (2015) have synthesized novel pyrrole derivatives, including various 5-(4-(1H-pyrrol-1-yl)phenyl)-1,3,4-oxadiazol-2-yl substituted benzothioate derivatives. These compounds showed moderate to good antitubercular activity, and the study provides insights into the structure-activity relationship of these derivatives (Joshi, More, Kulkarni, Nelaguddad, & Kulkarni, 2015).

Antibacterial and Antifungal Activities

Gupta et al. (2008) synthesized several 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones and evaluated their antibacterial and antifungal properties. The study concluded that these compounds exhibit better antibacterial than antifungal activities (Gupta, Kashaw, Jatav, & Mishra, 2008).

Mesomorphic Behavior and Photoluminescent Properties

Han et al. (2010) investigated a series of 1,3,4-oxadiazole derivatives, focusing on their mesomorphic behavior and photoluminescent properties. This study provides valuable insights into the potential applications of these compounds in photonic, sensor, and optoelectronic devices (Han, Wang, Zhang, & Zhu, 2010).

Anticancer Activities

Ravinaik et al. (2021) designed and synthesized a series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds were tested against various cancer cell lines, showing promising anticancer activities (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Computational and Pharmacological Potential

Faheem (2018) focused on the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives. The study assessed toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, revealing the multifaceted potential of these compounds in medical research (Faheem, 2018).

Optoelectronically Active Derivatives

Naik et al. (2019) conducted photophysical studies on optoelectronically active thiophene substituted 1,3,4-oxadiazole derivatives. These findings highlight the significance of 1,3,4-oxadiazole derivatives in developing future photonic and optoelectronic devices (Naik, Maridevarmath, Khazi, & Malimath, 2019).

Novel Derivatives and Anthelmintic Activity

Patel et al. (2010) synthesized new oxadiazole derivatives incorporated with imidazole and pyrazole, assessing their anthelmintic activity. This study expands the potential medicinal applications of these compounds (Patel, Jayachandran, Shah, Javali, & Sreenivasa, 2010).

Properties

IUPAC Name

3-phenyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,1-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O2/c1-3-7-14(8-4-1)19-17-13-16(11-12-18(17)24-26-19)21-23-22-20(25-21)15-9-5-2-6-10-15/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYXMZNKLOOUCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C4=NN=C(O4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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